2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJIQKCMWMOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile typically involves nucleophilic substitution reactions where a pyrazole derivative is alkylated with a suitable nitrile-containing electrophile. Two main approaches are reported:
Alkylation of 1,5-dimethylpyrazole with haloacetonitriles:
The pyrazole nitrogen or carbon can be alkylated using haloacetonitrile derivatives (e.g., bromoacetonitrile) in the presence of a base such as potassium carbonate. The reaction is often carried out in polar aprotic solvents like acetonitrile under reflux conditions to ensure complete conversion.
For example, a similar pyrazole derivative was synthesized by refluxing 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone in acetonitrile at 85 °C for 5 hours, with potassium carbonate as base, yielding the corresponding pyrazolyl ketone after workup and purification.Suzuki coupling and subsequent functional group transformations:
Although more complex, Suzuki cross-coupling reactions have been used to prepare pyrazole-substituted benzonitriles, which can be modified to yield related nitrile compounds. In these methods, pyrazole boronic acid esters react with halo-substituted benzonitriles under palladium catalysis in mixed solvents (THF-water or THF-toluene-water) with bases like sodium carbonate. The reaction temperature is maintained around 60–75 °C, and phase-transfer catalysts may be employed to enhance yields. After reaction completion, the product is isolated by precipitation and filtration.
Detailed Reaction Parameters and Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 1,5-Dimethyl-1H-pyrazole, haloacetonitrile derivatives | Haloacetonitriles such as bromoacetonitrile preferred |
| Base | Potassium carbonate (K2CO3), sodium carbonate | Used to deprotonate pyrazole and facilitate alkylation |
| Solvent | Acetonitrile, THF, or mixed solvents (THF-water) | Acetonitrile common for alkylation; THF-water for Suzuki |
| Catalyst (if Suzuki) | Pd catalysts (e.g., Pd(PPh3)2Cl2, Pd(OAc)2) | Catalyst loading as low as 0.5–2 mol% |
| Temperature | 60–85 °C | Reflux or controlled heating for 1–5 hours |
| Reaction time | 2–5 hours | Monitored by TLC or other analytical methods |
| Workup | Precipitation by water addition, filtration, drying | Use of phase separation and solvent removal for isolation |
Isolation and Purification
- After completion of the reaction, the mixture is commonly cooled to room temperature or below (e.g., 20 ± 5 °C) and water is added gradually to precipitate the product.
- The precipitate is filtered, washed with solvent mixtures (e.g., water-methanol 3:1), and dried under reduced pressure at 50–60 °C to yield the pure product.
- In alkylation methods, after reaction completion, the mixture is poured into ice-cold water to precipitate the product, which is then filtered and purified by column chromatography on silica gel using appropriate eluents.
Research Findings and Optimization Notes
- Catalyst efficiency: In Suzuki coupling, the palladium catalyst loading can be minimized to reduce costs without compromising yield, with effective loading between 0.5 to 2 mol%.
- Solvent systems: Biphasic solvent systems (e.g., acetonitrile-water) facilitate easier product isolation due to phase separation, eliminating the need for distillation steps.
- Reaction monitoring: TLC and LC-MS are standard analytical tools used to monitor reaction progress and confirm product formation.
- Base selection: The choice of base influences reaction rate and product purity; potassium carbonate and sodium carbonate are preferred for their mildness and efficiency.
- Temperature control: Maintaining reaction temperatures within 60–85 °C ensures optimal reaction kinetics while preventing decomposition.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent System | Temperature | Reaction Time | Isolation Method | Yield & Purity Notes |
|---|---|---|---|---|---|---|
| Alkylation of pyrazole | 1,5-Dimethyl-1H-pyrazole, bromoacetonitrile, K2CO3 | Acetonitrile | 85 °C (reflux) | ~5 hours | Ice-cold water precipitation, filtration, chromatography | High purity after chromatography; good yield |
| Suzuki Coupling | Pyrazole boronic ester, halo-benzonitrile, Pd catalyst, Na2CO3 | THF-water or THF-toluene-water | 60–75 °C | 1–5 hours | Water addition precipitation, filtration, drying | Catalyst loading minimized; scalable |
Biological Activity
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with two methyl groups and a cyano group, with the molecular formula . The presence of these functional groups contributes to its diverse chemical properties and potential biological activities. Pyrazoles are known for their involvement in various biological systems and applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been suggested that compounds with similar pyrazole structures can inhibit the growth of various microorganisms. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Anticancer Potential
The compound is being investigated for its anticancer properties . Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The precise mechanism of action for this compound is not fully understood; however, it likely involves interaction with specific enzymes or receptors involved in disease pathways. The nitrile group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Utilizing starting materials such as pyrazole derivatives and acetonitrile under specific reaction conditions.
- Reflux Techniques : Often applied in the synthesis process to ensure complete reaction and purification of the final product .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | Similar pyrazole structure; different substitution pattern | Antimicrobial properties |
| 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile | Contains one methyl group on the pyrazole ring | Lower activity compared |
| 4-Methyl-1H-pyrazole | Lacks the acetonitrile group; simpler structure | Limited biological activity |
This table illustrates how the specific substitution pattern on the pyrazole ring and the presence of the acetonitrile group enhance the reactivity and potential biological effects of this compound compared to similar compounds .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Antifungal Activity : Research demonstrated that certain pyrazole-based ligands exhibit significant antifungal properties against pathogens such as Fusarium species .
- Analgesic Properties : Some derivatives have been reported to possess analgesic effects superior to traditional medications like celecoxib .
- Genotoxicity Assessments : Studies indicate low genotoxicity for some pyrazole derivatives, suggesting their potential safety for therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile has been explored for its potential as a pharmaceutical intermediate. The pyrazole moiety is known for its biological activity, making this compound a candidate for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. A study demonstrated that this compound could inhibit cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.
Agrochemical Applications
The compound's unique structure allows for potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests can be attributed to the pyrazole ring's ability to interact with biological targets in pests.
Data Table: Efficacy Against Common Pests
| Pest Type | Active Ingredient | Concentration | Efficacy (%) |
|---|---|---|---|
| Aphids | This compound | 0.5% | 85% |
| Spider Mites | This compound | 0.75% | 90% |
Material Science
In material science, this compound has been investigated for its role in synthesizing novel materials with specific electronic or optical properties. The incorporation of pyrazole into polymer matrices can enhance material performance.
Case Study: Conductive Polymers
A recent study focused on incorporating this compound into conductive polymers. The results showed improved conductivity and thermal stability compared to traditional materials.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex pyrazole derivatives. Its reactivity under various conditions allows chemists to explore diverse synthetic pathways.
Data Table: Synthetic Pathways Utilizing the Compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reflux in DMF | 75% |
| Cyclization | Acidic conditions | 80% |
| Coupling Reaction | Palladium-catalyzed | 85% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazole core is a common scaffold in medicinal and materials chemistry. Key structural analogues include:
- Electronic Effects : The nitrile group in the target compound reduces electron density on the pyrazole ring compared to analogues with electron-donating groups (e.g., methyl-thiazole in ). This enhances electrophilic reactivity, facilitating nucleophilic additions or cyclizations .
- Steric Effects : The 1,5-dimethyl substitution minimizes steric clashes, allowing efficient participation in multicomponent reactions, unlike bulkier analogues (e.g., phenyl-substituted derivatives in ).
Physicochemical Properties
- Purity and Stability : HPLC-determined purity (95.3% in ) and acetonitrile-based extraction methods indicate high stability under standard analytical conditions.
- Crystallography : The crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamido)acetonitrile reveals hydrogen-bonding networks (N–H···O and O–H···N), which may differ in the target compound due to the absence of an oxo group.
Research Findings and Data Tables
Table 2: Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile?
- Methodological Answer : A common approach involves functionalizing the pyrazole ring through alkylation or condensation reactions. For example, silica-supported synthesis using 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (a structurally related precursor) involves refluxing with aminopropylsilica in ethanol, followed by purification via Soxhlet extraction . Adapting this method, the acetonitrile group can be introduced via nucleophilic substitution or cyanation reactions. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the pyrazole ring substitution pattern and nitrile group presence. For example, the methyl groups on the pyrazole ring typically appear as singlets in NMR .
- IR Spectroscopy : The nitrile group exhibits a sharp C≡N stretch near 2240–2260 cm, while pyrazole ring vibrations appear at 1500–1600 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, in related pyrazole-acetonitrile structures, the pyrazole ring typically adopts a planar conformation with intramolecular distances of ~1.33–1.38 Å for C-N bonds . The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include:
- Data Collection : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Residual electron density maps (< 0.5 eÅ) validate model accuracy .
Q. What strategies address contradictions in hydrogen bonding analysis within its crystal lattice?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). For pyrazole derivatives:
- Donor-Acceptor Identification : Use crystallographic software (Mercury, Olex2) to locate N-H···N or C-H···N interactions. For example, the pyrazole N-H often donates to nitrile or solvent molecules .
- Energy Calculations : Density Functional Theory (DFT) computes interaction energies (e.g., at B3LYP/6-31G* level) to distinguish strong vs. weak bonds. Discrepancies between experimental and computational results may arise from crystal packing effects .
Q. How can the reactivity of the nitrile group be leveraged to design functionalized derivatives?
- Methodological Answer : The nitrile group undergoes:
- Cyclization : React with hydrazines or hydroxylamines to form triazoles or oxazoles under microwave-assisted conditions (e.g., 120°C, DMF solvent) .
- Nucleophilic Addition : Grignard reagents or organolithium compounds add to the nitrile, producing ketones or amines after hydrolysis .
- Catalytic Reduction : Hydrogenation over Pd/C (1 atm H) yields primary amines, useful for further functionalization .
Safety and Handling Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
